Cas no 1496238-28-8 (1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one)

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one is a specialized organic compound featuring a tetrahydroisoquinoline scaffold with an amino substituent at the 5-position and a branched aliphatic ketone moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate for the synthesis of bioactive molecules targeting neurological or cardiovascular pathways. The presence of both amino and carbonyl functional groups enhances its reactivity, enabling diverse derivatization opportunities. Its well-defined stereochemistry and purity make it suitable for rigorous research applications. The compound's stability under standard conditions ensures reliable handling and storage, while its synthetic versatility supports its use in developing novel pharmacophores or mechanistic studies.
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one structure
1496238-28-8 structure
商品名:1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
CAS番号:1496238-28-8
MF:C15H22N2O
メガワット:246.347983837128
MDL:MFCD19566763
CID:5607544
PubChem ID:64032042

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one 化学的及び物理的性質

名前と識別子

    • EN300-843295
    • 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
    • 1496238-28-8
    • AKOS013348539
    • 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
    • MDL: MFCD19566763
    • インチ: 1S/C15H22N2O/c1-10(2)11(3)15(18)17-8-7-13-12(9-17)5-4-6-14(13)16/h4-6,10-11H,7-9,16H2,1-3H3
    • InChIKey: NBMCWVRVXDBIKJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C(C)C)N1CC2C=CC=C(C=2CC1)N

計算された属性

  • せいみつぶんしりょう: 246.173213330g/mol
  • どういたいしつりょう: 246.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 46.3Ų

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843295-10g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8
10g
$3929.0 2023-09-02
Enamine
EN300-843295-2.5g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
2.5g
$1791.0 2025-03-21
Enamine
EN300-843295-0.25g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
0.25g
$840.0 2025-03-21
Enamine
EN300-843295-1.0g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
1.0g
$914.0 2025-03-21
Enamine
EN300-843295-5.0g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
5.0g
$2650.0 2025-03-21
Enamine
EN300-843295-0.1g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
0.1g
$804.0 2025-03-21
Enamine
EN300-843295-0.5g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
0.5g
$877.0 2025-03-21
Enamine
EN300-843295-0.05g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
0.05g
$768.0 2025-03-21
Enamine
EN300-843295-10.0g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8 95.0%
10.0g
$3929.0 2025-03-21
Enamine
EN300-843295-1g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
1496238-28-8
1g
$914.0 2023-09-02

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one 関連文献

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-oneに関する追加情報

Introduction to 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one (CAS No. 1496238-28-8)

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1496238-28-8, belongs to the tetrahydroisoquinoline class of molecules, which are known for their diverse biological activities and relevance in drug discovery. The presence of an amino group at the 5-position of the tetrahydroisoquinoline scaffold, coupled with a dimethylbutanone side chain, contributes to its unique chemical and pharmacological profile.

The tetrahydroisoquinoline core is a prominent motif in natural products and bioactive molecules, with many derivatives exhibiting potential therapeutic effects. Research has demonstrated that compounds within this class can interact with various biological targets, including enzymes and receptors involved in neurological and cardiovascular processes. The specific substitution pattern in 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one may influence its binding affinity and selectivity, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such molecules with high precision. The amino group in the title compound serves as a potential hydrogen bond donor or acceptor, which can be critical for interactions with biological targets. Additionally, the rigid tetrahydroisoquinoline ring system provides stability to the molecule while allowing for conformational flexibility that may enhance its pharmacological activity.

In the context of modern drug development, 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one represents an intriguing scaffold for designing novel therapeutics. Its structural features align well with the growing interest in molecules that modulate neurotransmitter systems and other key signaling pathways. For instance, derivatives of tetrahydroisoquinolines have been explored for their potential in treating neurological disorders such as Parkinson's disease and depression.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic prowess required to construct such intricate molecules. Key synthetic strategies may include condensation reactions to form the tetrahydroisoquinoline core followed by functional group modifications to introduce the amino group and the dimethylbutanone side chain. Advances in synthetic methodologies have made it increasingly feasible to produce complex derivatives like this one with high yields and purity.

From a pharmacological perspective, 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one exhibits properties that warrant further exploration. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a candidate for developing treatments targeting cognitive and emotional disorders. Moreover, its structural similarity to known bioactive compounds suggests that it may possess additional therapeutic benefits yet to be discovered.

The use of high-throughput screening (HTS) techniques has accelerated the discovery process for compounds like this one. By systematically testing large libraries of molecules against various biological assays, researchers can identify lead candidates with promising activity profiles. 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one could be screened against relevant targets to assess its potential as a therapeutic agent.

Another area of interest is the exploration of analogs derived from tetrahydroisoquinolines, including modifications to the side chains or substitutions at other positions on the core structure. Such structural variations can fine-tune pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing biological activity. The dimethylbutanone moiety in this compound may serve as a site for further derivatization to optimize its pharmacological profile.

The role of computational modeling in understanding molecular interactions cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations can provide insights into how 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one interacts with its targets at an atomic level. These tools are essential for guiding experimental efforts and designing more effective derivatives.

In summary, 1-(5-Amino-1, 2, 3, 4-tetrahydroisoquinolin - 2 - yl) - 2, 3 - dimethylbutan - 1 - one (CAS No . 1496238 - 28 - 8) is a structurally intriguing compound with potential applications in pharmaceutical research . Its unique chemical features , coupled with recent advancements in drug discovery technologies , make it a compelling subject for further investigation . As research continues , this molecule may contribute valuable insights into developing novel therapeutic strategies across multiple disease areas .

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